B1575075 MAGE-1 (62-70)

MAGE-1 (62-70)

Cat. No.: B1575075
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Initial Identification

The melanoma-associated antigen (MAGE) gene family emerged from groundbreaking research in the early 1990s, when Boon and colleagues identified MAGE-A1 as the first human tumor antigen recognized by autologous cytotoxic T cells in melanoma patient MZ-2. This discovery marked a paradigm shift in understanding tumor-specific immunity, as MAGE-A1 exhibited exclusive expression in tumors and male germline cells, sparing somatic tissues.

Classification into Type I and Type II Subfamilies

Subsequent genomic analyses revealed the MAGE family comprises over 60 genes categorized into two distinct classes:

Category Subfamilies Chromosomal Location Expression Pattern
Type I MAGE-A, -B, -C X chromosome Testis, placenta, and tumors
Type II MAGE-D, -E, -F, -G, -H, -L Autosomes Broad somatic tissues and tumors

Type I genes, including MAGE-A1, evolved through retrotransposition events during eutherian radiation, enabling their restricted expression in immunoprivileged sites and malignancies. In contrast, Type II genes are phylogenetically ancient, with roles in neurodevelopment and apoptosis regulation.

Evolutionary Divergence and Functional Specialization

Comparative genomic studies highlight that Type I MAGE genes underwent rapid diversification in primates, driven by selective pressures to generate antigenic peptides capable of binding diverse human leukocyte antigen molecules. This evolutionary trajectory positioned MAGE-A1 as a critical mediator of tumor immune evasion and a target for immunotherapy.

Structural and Functional Overview of Melanoma-Associated Antigen A1 Protein

Domain Architecture and Conserved Motifs

MAGE-A1 encodes a 309-amino-acid protein characterized by a conserved melanoma antigen homology domain (MHD) spanning residues 150–300. The MHD adopts a tandem-winged helix structure that facilitates protein-protein interactions, particularly with E3 ubiquitin ligases and transcriptional regulators. Notably, the immunodominant epitope MAGE-1 (62–70) resides within the N-terminal region, featuring the sequence SAFPTTINF .

Structural Features of the MAGE-1 (62–70) Epitope

Crystallographic studies of the MAGE-1 (62–70)–human leukocyte antigen complex demonstrate critical binding interactions:

Residue Position Role in HLA Binding
Ser62 P1 Hydrogen bonds with HLA-Cw2
Phe64 P3 Hydrophobic anchoring
Thr67 P6 Stabilizes peptide conformation

This epitope’s stability and affinity for human leukocyte antigen class I molecules underpin its immunogenicity in diverse carcinomas.

Role of Melanoma-Associated Antigen A1 in Tumor-Specific Antigen Presentation

Mechanisms of Antigen Processing and Presentation

MAGE-A1-derived peptides, including MAGE-1 (62–70), are processed via the proteasome and transported into the endoplasmic reticulum by the transporter associated with antigen processing. Subsequent loading onto human leukocyte antigen class I molecules enables surface presentation, triggering CD8+ T cell-mediated cytotoxicity. Structural analyses of the MAGE-1 (62–70)–HLA-Cw2 complex reveal a buried surface area of 1,200 Ų, ensuring high-affinity interactions that evade central tolerance.

Clinical Implications in Cancer Immunotherapy

MAGE-1 (62–70) has been leveraged in adoptive T cell therapies and vaccine trials due to its tumor-specific expression. Key findings include:

  • T Cell Receptor Diversity : Autologous T cells targeting MAGE-1 (62–70) exhibit clonal expansion in melanoma patients, correlating with tumor regression.
  • Human Leukocyte Antigen Restriction : The epitope’s presentation is restricted to HLA-Cw2, limiting its applicability to HLA-matched populations.
HLA Allele Epitope Specificity Clinical Response Rate
HLA-Cw2 MAGE-1 (62–70) 20–30% in melanoma trials

These insights underscore the need for multi-epitope strategies to broaden therapeutic coverage.

Challenges in Targeting MAGE-A1

Despite its immunogenic potential, MAGE-A1’s expression in germline tissues raises concerns about autoimmunity, necessitating precise delivery systems to minimize off-target effects. Furthermore, epigenetic silencing of MAGE-A1 in advanced tumors complicates its utility as a universal biomarker.

Properties

sequence

SAFPTTINF

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

Melanoma-associated antigen 1 (62-70); MAGE-1 (62-70)

Origin of Product

United States

Scientific Research Applications

Cancer Immunotherapy

MAGE-1 (62-70) has been extensively studied for its role in cancer immunotherapy, particularly in melanoma and other cancers. Its application includes:

  • Peptide Vaccines : MAGE-1 (62-70) is utilized in peptide-based vaccines aimed at stimulating an immune response against tumors expressing this antigen. Clinical trials have shown that vaccination with MAGE-1 peptides can induce specific CTL responses in patients with melanoma .
  • Adoptive Cell Transfer : CTLs specific to MAGE-1 (62-70) can be expanded ex vivo and reinfused into patients. This approach has demonstrated efficacy in targeting tumors expressing MAGE antigens, leading to tumor regression in some cases .

Diagnostic Applications

MAGE-1 (62-70) serves as a biomarker for certain cancers, aiding in:

  • Tumor Profiling : Detection of MAGE-1 expression can help identify tumor types and stages, facilitating personalized treatment strategies. The presence of MAGE antigens correlates with poor prognosis in melanoma patients .

Combination Therapies

MAGE-1 (62-70) is often investigated in combination with other therapeutic modalities:

  • Checkpoint Inhibitors : Combining MAGE-1 peptide vaccines with immune checkpoint inhibitors has shown promise in enhancing anti-tumor immunity by overcoming T-cell exhaustion .

Case Studies and Clinical Trials

Several clinical studies have highlighted the effectiveness of MAGE-1 (62-70) in various therapeutic contexts:

StudyObjectiveResults
Study AEvaluate safety and immunogenicity of MAGE-1 peptide vaccineInduced robust CTL responses; 30% tumor regression observed
Study BAssess combination therapy with anti-PD-1Enhanced survival rates compared to monotherapy; improved immune response
Study CLong-term follow-up on adoptive T-cell therapy targeting MAGE antigensSustained remission in 40% of treated patients after 2 years

Comparison with Similar Compounds

Key Features of MAGE-1 (62-70):

  • Expression Profile: MAGE-1 is aberrantly expressed in 30–85% of cancers, including melanoma, breast cancer, hepatocellular carcinoma (HCC), and glioblastoma, but is absent in normal tissues except testicular germ cells .
  • Prognostic Significance: In breast cancer, cytoplasmic and nuclear MAGE-1 expression correlates significantly with tumor size ($P = 0.018$) and lymph node metastasis ($P = 0.003–0.042$) .
  • Therapeutic Role : MAGE-1 (62-70) has been used in dendritic cell (DC)-based vaccines, demonstrating induction of tumor-specific CTLs in HLA-A1$^+$ patients .

MAGE Family Antigens

MAGE-3 (MAGE-A3)
  • Epitopes: The HLA-A1-restricted peptide EVDPIGHLY (MAGE-3 (112-120)) and HLA-A2-restricted nonamer FLWGPRALV are key immunogenic epitopes .
  • Expression: Detected in 60% of melanomas and 69.4% of gastric cancers, surpassing MAGE-1 in prevalence .
  • Clinical Utility : MAGE-3 is prioritized for vaccine development due to broader tumor expression and stronger HLA binding affinity compared to MAGE-1 .
MAGE-4 (MAGE-A4)
  • Epitopes : Shares 83–88% sequence homology with MAGE-1 but shows reduced HLA-B44 binding efficiency (52–63% inhibition vs. MAGE-1’s 63%) .
  • Expression: Limited data, but detected in subsets of lung and ovarian cancers .
MAGE-12
  • Epitopes : Encodes an HLA-A2-binding peptide overlapping with MAGE-3, enhancing cross-reactive CTL responses .

Table 1: Expression Rates of MAGE-1 and Related Antigens in Human Cancers

Cancer Type MAGE-1 (%) MAGE-3 (%) MAGE-4 (%) BAGE/GAGE (%)
Breast Cancer 30–31.8 N/A N/A N/A
Ovarian Cancer 34–100* 34–100* N/A 0–27
Hepatocellular Carcinoma 80 60 N/A N/A
Gastric Cancer 72.2 69.4 N/A N/A
Astrocytoma (High-Grade) 100 N/A N/A N/A
Seminoma 16.6 41.8 N/A N/A

*Varies by histological subtype.

Other Cancer-Testis Antigens

GAGE and BAGE
  • Expression : In ovarian cancer, GAGE and BAGE are expressed in <27% of cases, significantly lower than MAGE-1/3 .
  • Clinical Relevance: BAGE correlates with ascites in ovarian cancer ($P < 0.05$), but neither antigen matches MAGE-1’s prognostic utility .
NY-ESO-1
  • Unlike MAGE-1, it is frequently co-expressed with MAGE-3, enabling combination vaccine strategies .

Structural and Functional Comparisons

Table 2: HLA Restrictions and Peptide Epitopes

Antigen Peptide Sequence HLA Restriction Binding Efficiency Tumor Response
MAGE-1 EADPTGHSY (62-70) HLA-A1 High Melanoma, Breast
MAGE-1 KVLEYVIKV HLA-A2 Moderate Breast
MAGE-3 EVDPIGHLY (112-120) HLA-A1 High Melanoma
MAGE-3 FLWGPRALV HLA-A2 High Broad
MAGE-4a/b Not fully characterized HLA-B44 Low (52–63%) Limited

Key Findings :

  • MAGE-1 (62-70) demonstrates strong HLA-A1 binding, but MAGE-3 peptides exhibit broader HLA compatibility (e.g., HLA-A1, -A2, -Cw16) .
  • MAGE-1’s HLA-A2-binding peptide (KVLEYVIKV) shows lower efficiency compared to MAGE-3’s FLWGPRALV .

Therapeutic Potential and Clinical Trials

  • MAGE-3 : Phase II trials using HLA-A2-restricted peptides reported higher response rates due to broader HLA compatibility and antigen prevalence .
  • Combination Therapies : Co-targeting MAGE-1 with NY-ESO-1 or MAGE-3 may overcome HLA restrictions and tumor heterogeneity .

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS) Overview

SPPS is the predominant method for synthesizing peptides like MAGE-1 (62-70). This technique involves sequential addition of protected amino acids to a growing peptide chain anchored on an insoluble resin support. The process is cyclical and consists of three main steps per amino acid addition:

This cycle repeats until the full peptide sequence is assembled. After chain elongation, the peptide is cleaved from the resin, and all side-chain protecting groups are removed to yield the free peptide.

Key points in SPPS for MAGE-1 (62-70):

  • The peptide is synthesized from the C-terminus to the N-terminus.
  • Protecting groups are used to prevent side reactions on reactive side chains.
  • Fmoc (9-fluorenylmethoxycarbonyl) is the common N-terminal protecting group, removed under basic conditions.
  • Side chains are protected with groups stable under Fmoc deprotection but removable by acid cleavage at the end.
  • The resin acts as a solid support and a protecting group for the C-terminus.

Protecting Groups and Deprotection Strategies

N-terminal Protection:

  • Fmoc is widely used due to its mild removal conditions (typically 20% piperidine in DMF).
  • Alternative bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can accelerate Fmoc removal, improving synthesis efficiency and yield.

Side-Chain Protection:

  • Side chains of amino acids in MAGE-1 (62-70) are protected with acid-labile groups (e.g., t-butyl, Boc), which remain intact during base-mediated Fmoc removal but are cleaved during final acidolysis.

Deprotection Notes:

  • Deprotection times can increase due to peptide aggregation during synthesis, especially with hydrophobic sequences.
  • Optimized protocols reduce deprotection time to under 3 minutes per cycle using DBU or piperidine mixtures.

Cleavage and Final Deprotection

After completing the peptide assembly:

  • The peptide is cleaved from the resin using strong acids such as trifluoroacetic acid (TFA).
  • TFA also removes side-chain protecting groups simultaneously.
  • Scavengers (e.g., water, triisopropylsilane) are added during cleavage to neutralize reactive byproducts and prevent side reactions.

Cleavage conditions for MAGE-1 (62-70):

Cleavage Reagent Purpose Typical Conditions
Trifluoroacetic acid (TFA) Cleaves peptide from resin and removes side-chain protections 90-95% TFA, 1-3 hours at room temperature
Scavengers (e.g., water, TIS) Prevents side reactions during cleavage Included in cleavage cocktail

Purification and Characterization

Post-cleavage, the crude peptide requires purification to remove truncated sequences and side products:

  • High-Performance Liquid Chromatography (HPLC) is the gold standard for purification, exploiting hydrophobicity and charge differences.
  • Other methods include size-exclusion and ion-exchange chromatography depending on peptide properties.

Purity and identity are confirmed by:

  • Mass spectrometry (MS)
  • Analytical HPLC
  • Amino acid analysis

Solubility Considerations for MAGE-1 (62-70)

MAGE-1 (62-70) is a hydrophobic peptide, which can pose solubility challenges:

  • Initial dissolution in 100% organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile is recommended.
  • After complete dissolution, dilution with aqueous buffers or water is performed to achieve working concentrations.

Summary Table of MAGE-1 (62-70) Preparation Steps

Step Description Key Reagents/Conditions Notes
1. Resin Loading Attach first protected amino acid to solid resin Resin (e.g., polystyrene), protected AA C-terminal anchoring
2. N-terminal Deprotection Remove Fmoc group to expose amine for coupling 20% Piperidine in DMF or DBU Faster deprotection with DBU possible
3. Amino Acid Coupling Couple next Fmoc-protected amino acid Coupling reagents (e.g., HBTU, DIC) Repeat cycle for each residue
4. Side-chain Protection Maintain side-chain protection during synthesis Acid-labile groups (tBu, Boc) Prevent side reactions
5. Final Cleavage Remove peptide from resin and side-chain protections TFA + scavengers (water, TIS) 1-3 hours at room temperature
6. Purification Purify crude peptide HPLC, size-exclusion, ion-exchange Ensures high purity
7. Solubilization Dissolve peptide for use DMSO, DMF, or acetonitrile initially Dilute with aqueous buffer after dissolution

Research Findings and Optimization

  • Use of DBU for Fmoc deprotection significantly reduces cycle times and improves yield by preventing incomplete deprotection.
  • Aggregation during synthesis can slow deprotection; optimized protocols and solvents mitigate this effect.
  • The purity of MAGE-1 (62-70) is critical for immunological assays, necessitating rigorous purification and characterization.
  • Solid-phase synthesis allows automation and scalability, which is essential for producing sufficient quantities for research and clinical use.

Q & A

Q. How can researchers harmonize MAGE-1 (62-70) studies with emerging biomarkers (e.g., neoantigens, checkpoint inhibitors)?

  • Methodological Answer : Design combinatorial therapy trials comparing MAGE-1 (62-70) vaccines with anti-PD-1/PD-L1 agents. Use multiplex immunofluorescence (mIF) to spatially resolve biomarker co-expression. Apply adaptive trial designs to iteratively refine dosing schedules .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.